2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline

Overview

Description

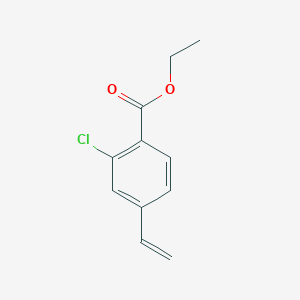

2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline is an aromatic amine with the molecular formula C8H7F4NO. It is characterized by the presence of fluorine, methoxy, and trifluoromethyl groups attached to an aniline ring.

Mechanism of Action

Target of Action

It is noted that the compound may have a significant impact on the respiratory system .

Mode of Action

Compounds with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, have been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

It is known that compounds with similar structures have been used in the synthesis of spleen tyrosine kinase inhibitors .

Result of Action

It is known that the compound may cause skin irritation, serious eye irritation, and respiratory irritation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . The compound’s action may also be influenced by its physical form, which is solid .

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially affecting their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic processes by interacting with key enzymes and altering metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This compound may also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical impact .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of temporal dynamics in its biochemical analysis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and specific biochemical effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent. Understanding these dosage effects is crucial for its safe and effective use in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and other metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within different cellular compartments can influence its biochemical activity and overall effects .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its biochemical analysis. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s activity and function, as it interacts with different biomolecules within these subcellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline typically involves the nitration of 4-methoxy-3-nitrobenzotrifluoride followed by reduction to the corresponding aniline . The nitration step is usually carried out using a mixture of concentrated nitric and sulfuric acids, while the reduction can be achieved using catalytic hydrogenation or chemical reducing agents such as iron powder in acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Electrophilic substitution: Due to the electron-donating methoxy group and electron-withdrawing trifluoromethyl group, the compound can participate in electrophilic aromatic substitution reactions.

Nucleophilic substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic aromatic substitution under appropriate conditions.

Common Reagents and Conditions

Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.

Nucleophilic substitution: Strong nucleophiles like alkoxides or amines can be used, often requiring elevated temperatures and polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated derivatives, while nitration can introduce additional nitro groups onto the aromatic ring .

Scientific Research Applications

2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

2-Fluoro-5-(trifluoromethyl)aniline: Similar structure but lacks the methoxy group.

3-Amino-4-fluorobenzotrifluoride: Similar structure but lacks the methoxy group and has a different substitution pattern.

Uniqueness

2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline is unique due to the combination of its substituents, which confer distinct electronic and steric properties. The presence of both electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups allows for fine-tuning of its reactivity and interactions in various chemical and biological contexts .

Properties

IUPAC Name |

2-fluoro-5-methoxy-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4NO/c1-14-4-2-5(8(10,11)12)7(9)6(13)3-4/h2-3H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYMUTVWAXCASY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)N)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({1-[(benzyloxy)methyl]cyclopropyl}methyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1403201.png)

![Benzo[d]isoxazole-5-sulfonic acid amide](/img/structure/B1403209.png)

![tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate](/img/structure/B1403211.png)

![2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane](/img/structure/B1403217.png)